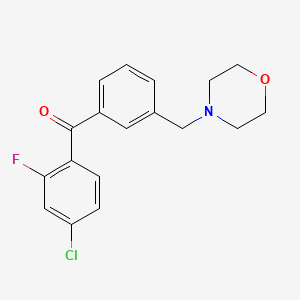
4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone (4CFM-BP) is an organic compound that has been extensively studied for its potential applications in scientific research. It is a relatively new compound, first synthesized in the early 2000s, and has since been used in a variety of lab experiments and research studies.
Applications De Recherche Scientifique
Synthesis and Material Science
Synthesis of Derivatives for Biological Activity : Fluoro and chloro derivatives of triazoles, involving similar structures to 4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone, have been synthesized for their biological activity, demonstrating diverse intermolecular interactions and potential for further biological applications (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Development of Industrial Scale Synthesis : A one-pot synthesis method for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, suitable for industrial scaling, highlights the practical applications of similar benzophenone derivatives in material science and industry (Karrer, Meier, & Pascual, 2000).
Pharmacological Research
- Antiproliferative Activity in Neoplastic Cells : Novel benzophenone analogues, structurally related to 4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone, have been synthesized and evaluated for their anti-proliferative activity against various neoplastic cells, showing significant potential in cancer treatment (Al‐Ghorbani et al., 2017).
Chemical and Biochemical Studies
Photochemistry in Biological Chemistry : The photochemical properties of benzophenone derivatives, akin to 4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone, have been extensively applied in bioorganic chemistry and material science for covalent attachment processes (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Photopolymerization Studies : Research into the photopolymerization kinetics of various diaryl ketone systems, including chloro-benzophenone derivatives, provides insight into their applications in photopolymerization processes (Meng-zhou, 2007).
Chemical Detoxifying Functions : Benzophenone derivatives have been incorporated into cotton fabrics for antimicrobial and chemical detoxifying functions, demonstrating their utility in material treatments (Hong & Sun, 2008).
Transformation in Chlorination Disinfection : Studies on the transformation of benzophenone compounds like 4-hydroxyl benzophenone in chlorination disinfection processes reveal the formation of toxic by-products, providing important insights into environmental safety (Liu, Wei, Liu, & Du, 2016).
Propriétés
IUPAC Name |
(4-chloro-2-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMGCHVHLRZCFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643103 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone | |
CAS RN |
898792-13-7 |
Source


|
| Record name | Methanone, (4-chloro-2-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

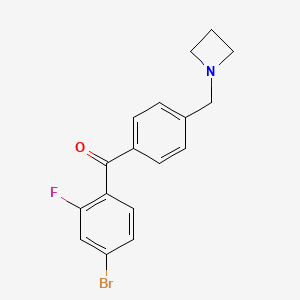
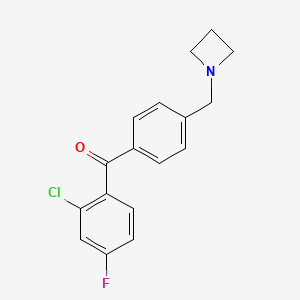
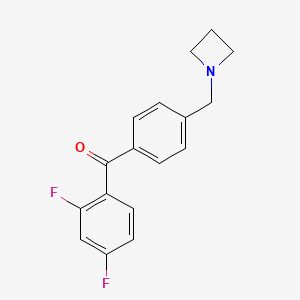
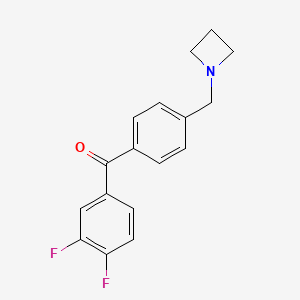
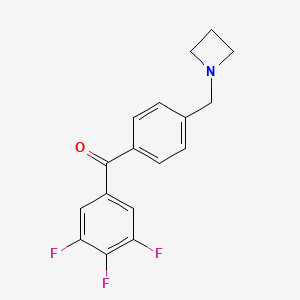
![Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1325572.png)
![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325573.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325574.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325575.png)
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325577.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325578.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325580.png)
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325583.png)
![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)